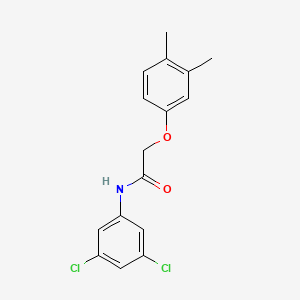
N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide, also known as CMFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In neurons, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide are varied and depend on the specific application. In cancer cells, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor volume. In neurons, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been shown to protect against oxidative stress and inflammation, which are implicated in various neurological disorders. In medicinal chemistry, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential as a drug candidate due to its structural similarity to other known drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its structural similarity to other known drugs, which may facilitate the development of new drug candidates. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide. One area of interest is the development of more efficient synthesis methods for N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide, which may improve its accessibility for research and drug development. Another area of interest is the investigation of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide's potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 4-fluoroacetophenone with 3-chloro-4-methoxyaniline in the presence of a base, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification by recrystallization.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor volume in animal models. In neuroscience, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and reduce inflammation. In medicinal chemistry, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential as a drug candidate due to its structural similarity to other known drugs.
Propriétés
IUPAC Name |
(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-21-15-8-7-13(10-14(15)17)19-16(20)9-4-11-2-5-12(18)6-3-11/h2-10H,1H3,(H,19,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGZDTMLJYJPFQ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5861923.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide](/img/structure/B5861935.png)



![5-{[(4-methoxyphenyl)amino]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5861979.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5862000.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5862008.png)

![methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5862010.png)